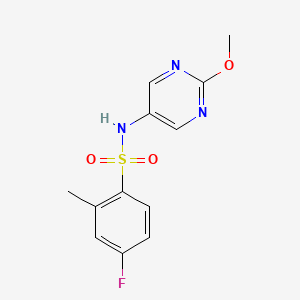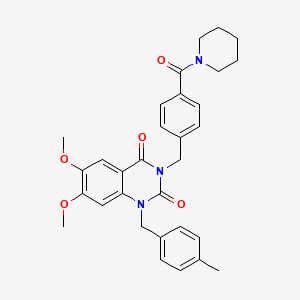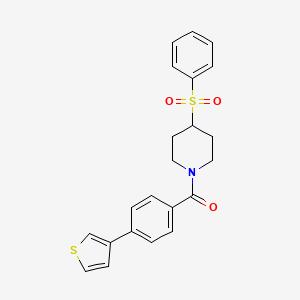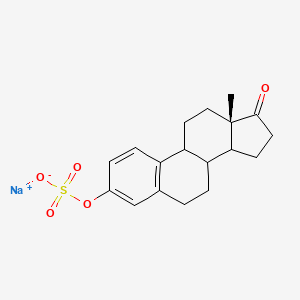![molecular formula C15H13Cl2NO4S B2738416 N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-17-1](/img/structure/B2738416.png)
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DCG-IV, is a potent and selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
Interaction with Glycine Receptors
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is structurally related to compounds that have been investigated for their interaction with glycine receptors, particularly in the context of the N-methyl-D-aspartate (NMDA) receptor. These receptors play a crucial role in excitatory neurotransmission and are a target for developing neuroprotective agents. For instance, research on thieno[2,3-b]pyridinones, which share a functional moiety with N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, has shown potential in acting as cytoprotectants and inhibitors of [3H]glycine binding to the NMDA receptor, suggesting applications in neuroprotection and the treatment of neurological disorders (Buchstaller et al., 2006).
Enantioselective Inclusion Properties
Studies on related compounds, such as (R)-phenylglycyl-(R)-phenylglycine, have revealed enantioselective inclusion properties for certain sulfoxides, suggesting applications in chiral separation and recognition technologies. These findings provide insights into designing more efficient methods for enantioselective separation and analysis of chiral compounds, which is fundamental in pharmaceutical research and development (Akazome et al., 2000).
Herbicide Transport and Environmental Impact
Research on the transport of herbicides, such as glyphosate and glufosinate, through field lysimeters has highlighted the importance of understanding the environmental fate and mobility of these compounds. Such studies inform the development of agricultural practices that minimize environmental impact and contribute to the sustainability of agricultural systems (Malone et al., 2004).
Molecular Docking and Biological Investigation
The synthesis and characterization of glycine-based sulfonamide derivatives, including their complexes, have been subject to molecular docking and biological investigations to explore their potential as ligands or inhibitors for specific biological targets. These studies are crucial for drug discovery and development processes, providing a foundation for identifying new therapeutic agents (Shafieyoon et al., 2019).
Eigenschaften
IUPAC Name |
2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-5-7-11(8-6-10)23(21,22)18(9-14(19)20)13-4-2-3-12(16)15(13)17/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDTYLWTXNYKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)
![4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid](/img/structure/B2738334.png)
![5-(2-Methoxyethylsulfanyl)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)
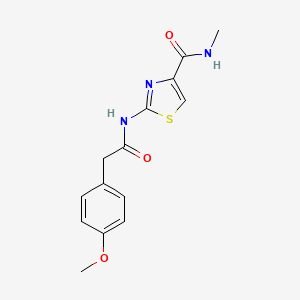
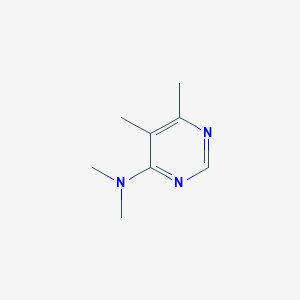
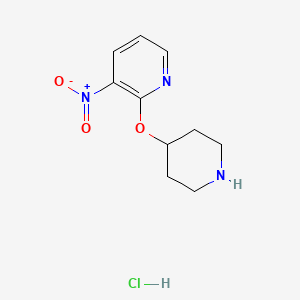
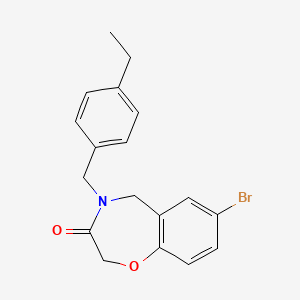
![4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2738345.png)
![2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2738346.png)
